N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative functionalized with a 3,4-dimethylbenzenesulfonamide group. Its molecular formula is C₂₃H₂₂N₂O₄S (MW: 422.5 g/mol), with a logP of 4.89, indicating moderate lipophilicity . The compound features a bicyclic oxazepine core substituted with methyl groups at positions 8 and 10, and a sulfonamide-linked 3,4-dimethylbenzene moiety. Key physicochemical properties include a polar surface area of 63.25 Ų and one hydrogen bond donor, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-5-9-22-20(11-14)25(4)23(26)19-13-17(7-10-21(19)29-22)24-30(27,28)18-8-6-15(2)16(3)12-18/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKODWMXDHMEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound's structure features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its potential biological activities. The unique arrangement of substituents enhances its chemical properties and makes it an interesting subject in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 452.5 g/mol. The presence of both dimethyl and sulfonamide groups suggests potential interactions with various biological targets.
Preliminary studies indicate that compounds within this class may act as inhibitors of specific enzymes or receptors involved in various diseases. Notably, similar structures have shown promise in targeting histone deacetylases (HDACs) , which are implicated in cancer progression and other disorders. The dibenzodiazepine framework may also contribute to neuroactive properties, making it a candidate for neurological applications.
Biological Activity
Research has indicated several biological activities associated with this compound:
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Anticancer Activity :
- Compounds similar in structure have demonstrated the ability to inhibit cancer cell proliferation by modulating epigenetic factors through HDAC inhibition.
- Case studies have shown significant reductions in tumor growth in xenograft models when treated with related compounds.
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Neuroprotective Effects :
- The compound's potential neuroactivity suggests it may protect neuronal cells from oxidative stress and apoptosis.
- Experimental data indicate that it may enhance cognitive function in animal models of neurodegeneration.
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Antimicrobial Properties :
- Some derivatives have exhibited antimicrobial activity against various pathogens, suggesting a broader therapeutic application.
Research Findings
The following table summarizes key findings from recent studies on the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The target compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from thiazepine analogs (e.g., dibenzo[b,f][1,4]thiazepines), where sulfur replaces oxygen. For example:
- N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (36) :
Table 1: Core Heteroatom Impact on Properties
| Compound | Core Structure | MW (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Oxazepine | 422.5 | 4.89 | Sulfonamide, 3,4-dimethylbenzene |
| Compound 36 | Thiazepine | 407.0 | ~3.5 | Carboxamide, 4-methoxyphenyl |
Substituent Modifications
2.2.1. Sulfonamide vs. Carboxamide Derivatives
The sulfonamide group in the target compound contrasts with carboxamide analogs, such as N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) :
- 8c exhibits higher polarity (polar surface area ~85 Ų) due to the acetamide group and fluorine substituent.
- The target compound’s sulfonamide group enhances metabolic stability compared to carboxamides, which are prone to hydrolysis .
2.2.2. Methyl vs. Ethyl/Alkyl Substituents
- BT2 (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester): Ethyl groups at position 10 reduce steric hindrance compared to the target compound’s 8,10-dimethyl substitution.
Table 2: Substituent Effects on Bioactivity
Sulfonamide Variations
- N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide :
- N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted aromatic precursors under acidic or basic conditions .
- Step 2 : Sulfonylation of the oxazepine intermediate using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
- Step 3 : Purification via column chromatography or recrystallization using solvents like dichloromethane/methanol mixtures .
Critical parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios to minimize byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methyl groups at positions 8 and 10 on the oxazepine ring) and sulfonamide connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically achieved, with retention times compared against standards .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~422.5 g/mol) confirm molecular weight .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
- Storage : Stable at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl groups at positions 8 and 10) influence biological activity?
- Case Study : Methyl groups at positions 8 and 10 enhance steric hindrance, potentially improving binding selectivity to enzyme active sites (e.g., cyclooxygenase-2) .
- Methodology :
- Comparative SAR Studies : Synthesize analogs with substituent modifications (e.g., ethyl, chloro) and test inhibitory activity against target enzymes .
- X-ray Crystallography : Resolve ligand-protein co-crystal structures to map interactions (e.g., hydrophobic pockets accommodating methyl groups) .
Q. What mechanistic insights explain contradictory data on its enzyme inhibition efficacy?
- Contradiction : Some studies report strong COX-2 inhibition (IC₅₀ = 0.8 μM), while others show weak activity (IC₅₀ >10 μM) .
- Resolution Strategies :
- Kinetic Assays : Measure enzyme inhibition under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Computational Docking : Compare binding modes across isoforms (e.g., COX-1 vs. COX-2) to explain selectivity discrepancies .
Q. How can researchers optimize this compound for in vivo pharmacokinetic studies?
- Challenges : Low aqueous solubility and rapid hepatic clearance .
- Solutions :
Methodological Frameworks for Resolving Data Conflicts
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What strategies validate the compound’s proposed mechanism of action in complex biological systems?
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In Vitro/In Vivo Correlation :
- Gene Knockdown Models : Use siRNA to silence target enzymes and assess compound efficacy .
- Biomarker Analysis : Quantify prostaglandin E₂ levels in serum to confirm COX-2 inhibition .
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Data Table :
Assay Type Target Enzyme IC₅₀ (μM) Model System Reference In vitro COX-2 0.8 Human recombinant enzyme In vivo COX-2 2.5 Murine inflammation model
Structural and Computational Analysis
Q. What computational tools predict the compound’s reactivity in novel chemical environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for derivatization .
Q. How does the sulfonamide group’s electronic configuration influence binding to biological targets?
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Electrostatic Potential Maps : Show high electron density at the sulfonyl oxygen, favoring hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
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Data Table :
Functional Group Binding Energy (kcal/mol) Target Residue Technique Sulfonamide –8.2 Arg120 (COX-2) Docking
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
